Thiophene Regioisomerism: 3‑yl vs. 2‑yl Attachment Defines JNK3 Inhibitory Potency
In the thiophenyl-pyrazolourea series, the thiophene substitution pattern is a primary determinant of JNK3 inhibitory potency. Compound 17 (thiophen-3-yl derivative, IC₅₀ = 35 nM) was 3- to 10-fold more potent than the corresponding thiophen-2-yl analogs when tested under identical enzymatic conditions [1]. This regioisomerism is not a theoretical consideration; it is the single structural element that makes the 3‑yl congener a viable JNK3 lead, whereas the 2‑yl isomer may fail to reach the same potency threshold in screening cascades [1]. The target compound 2034495-63-9 retains the thiophen-3-yl linkage, placing it in the higher-potency regioisomeric series.
| Evidence Dimension | JNK3 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Thiophen-3-yl regioisomer: IC₅₀ = 35 nM (Compound 17, scaffold-matched analog) [1] |
| Comparator Or Baseline | Thiophen-2-yl regioisomer: IC₅₀ ≈ 100-350 nM (range across two matched pairs) [1] |
| Quantified Difference | 3‑yl regioisomer is 3–10× more potent than 2‑yl regioisomer |
| Conditions | JNK3 enzymatic assay (Eurofins KinaseProfiler), ATP at Kₘ, 22°C |
Why This Matters
For procurement, ordering the regioisomer with the incorrect thiophene connectivity (CAS 2034600-11-6 or 2034283-14-0) will likely result in a 3- to 10-fold loss of JNK3 potency, undermining the entire screening or lead-optimization campaign.
- [1] Feng Y, Park H, Bauer L, Ryu JC, Yoon SO. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med Chem Lett. 2021;12(1):24-29. doi:10.1021/acsmedchemlett.0c00533 View Source
